2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S/c1-10-7-14(23-28-10)20-15(25)9-29-18-21-16-11(17(26)22-18)8-19-24(16)12-5-3-4-6-13(12)27-2/h3-8H,9H2,1-2H3,(H,20,23,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGUGSLQHQNPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 946262-91-5) is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946262-91-5 |
| Molecular Formula | C₁₁H₁₉N₅O₃S |
| Molecular Weight | 421.5 g/mol |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often inhibit cell proliferation by interfering with DNA synthesis and modulating signaling pathways involved in apoptosis. They have shown effectiveness against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values indicating their potency.
-
Case Studies :
- A study demonstrated that pyrazolo[3,4-d]pyrimidines could inhibit the growth of cancer cells at micromolar concentrations. For example, one derivative exhibited an IC50 of 3.79 µM against MCF7 cells .
- Another research highlighted the potential of similar compounds to induce apoptosis in cancer cells through the activation of caspases .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Pyrazolo derivatives have been investigated for their ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Methoxy Group : Enhances solubility and potentially increases bioavailability.
- Thioether Linkage : May improve interactions with biological targets.
- Acetamide Functionality : Contributes to the overall stability of the molecule.
Comparative Analysis with Similar Compounds
A comparative analysis highlights other compounds with similar structures and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-N-(5-chloro-1,3-benzoxazol-2-yl)-pyrazolo[3,4-d]pyrimidine | Contains benzoxazole moiety | Anticancer |
| N-(2-methylphenyl)-2-thioacetamide | Thioamide structure | Antimicrobial |
| 1-(2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidine | Hydroxy substituent | Anti-inflammatory |
Preparation Methods
Vilsmeier-Haack Cyclization
A one-flask synthesis using 5-aminopyrazole derivatives and Vilsmeier reagents (e.g., PBr₃ in DMF) enables efficient cyclization to form the pyrazolo[3,4-d]pyrimidine core. For example, treatment of 5-amino-1-(2-methoxyphenyl)pyrazole with PBr₃ in DMF at 60°C generates the corresponding 6-bromo intermediate, which is subsequently aminated using hexamethyldisilazane (HMDS) to yield 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This method achieves yields exceeding 90% under optimized conditions.
Bromination at Position 6
Functionalization at position 6 is critical for introducing the thioether moiety. Bromination of the pyrazolo[3,4-d]pyrimidin-4-one core is achieved using bromoacetyl bromide in dichloromethane, yielding 6-bromo-1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine. Patent data indicate that this step typically proceeds at room temperature within 24 hours, with purification via silica gel chromatography (eluent: dichloromethane/methanol, 95:5).
Synthesis of N-(5-Methylisoxazol-3-yl)acetamide
The 5-methylisoxazole moiety is synthesized independently and coupled to the acetamide group:
Isoxazole Ring Formation
5-Methylisoxazol-3-amine is prepared via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux. Subsequent acetylation using acetic anhydride in pyridine yields N-(5-methylisoxazol-3-yl)acetamide.
Thiolation of Chloroacetamide
Chloroacetamide is reacted with sodium hydrosulfide (NaSH) in ethanol to generate 2-mercaptoacetamide, which is then coupled to the isoxazole amine. This step requires strict anhydrous conditions to prevent oxidation of the thiol group.
Final Coupling and Purification
The thioether-linked intermediate is purified via column chromatography (silica gel, eluent: dichloromethane/methanol, 97:3) and characterized using NMR and mass spectrometry. Crystallization from isopropanol/diisopropylether enhances purity, yielding the final compound as white crystals with a melting point >250°C.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The Vilsmeier-Haack reaction proceeds via formation of an iminium intermediate, which undergoes cyclization upon amination. Thioether formation follows an SN2 mechanism, with the thiolate ion attacking the electrophilic carbon at position 6 of the pyrazolo[3,4-d]pyrimidine. Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this pyrazolo[3,4-d]pyrimidine derivative requires careful selection of cyclocondensation reagents and protecting groups. For example, the pyrazole core can be constructed via a cyclocondensation reaction between hydrazine derivatives and β-ketoesters, followed by thioacetamide coupling using sulfurizing agents like Lawesson’s reagent . Solubility challenges during the thioether linkage formation (e.g., between the pyrimidine and isoxazole moieties) may necessitate polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (~100°C) .
Q. How is the structural identity of this compound confirmed post-synthesis?
Multinuclear NMR (¹H, ¹³C, and 2D-COSY) is critical for verifying substituent positions, particularly the methoxyphenyl and isoxazole groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as demonstrated for analogous pyrazolo-pyrimidine derivatives) resolves stereochemical ambiguities in the fused bicyclic system .
Q. What in vitro assays are recommended for initial biological screening?
Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to the compound’s structural similarity to known kinase inhibitors. Cytotoxicity profiling in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, combined with selectivity studies against non-cancerous cells (e.g., HEK293), provides preliminary therapeutic indices .
Advanced Research Questions
Q. How can low yields during the thioacetamide coupling step be resolved?
Contradictory reports suggest competing side reactions (e.g., oxidation or disulfide formation) may reduce efficiency. Optimize by:
Q. What computational strategies elucidate the compound’s mechanism of action?
Molecular docking (AutoDock Vina) against kinase ATP-binding pockets identifies potential binding modes, while molecular dynamics (MD) simulations (AMBER/NAMD) assess stability over 100-ns trajectories . Density functional theory (DFT) calculations (B3LYP/6-31G*) evaluate electronic properties influencing reactivity, such as HOMO-LUMO gaps and charge distribution .
Q. How should contradictory bioactivity data across studies be analyzed?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Validate results by:
- Repeating assays with HPLC-purified compound (>98% purity) .
- Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Assessing off-target effects via proteome-wide profiling (e.g., KINOMEscan) .
Q. What strategies improve metabolic stability for in vivo applications?
Deuteration at labile positions (e.g., methyl groups on the isoxazole ring) reduces CYP450-mediated oxidation . Prodrug approaches (e.g., esterification of the acetamide moiety) enhance oral bioavailability, while nanoformulation (PLGA nanoparticles) improves systemic retention .
Methodological Tables
Table 1: Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low thioether coupling yield | EDCI/HOBt in DMF under N₂ | |
| Pyrazole ring instability | Use Boc-protected intermediates |
Table 2: Key Computational Parameters for Docking Studies
| Parameter | Value/Software | Relevance |
|---|---|---|
| Grid box size | 25 × 25 × 25 ų | Ensures full coverage of kinase ATP site |
| Force field | CHARMM36 | Accurately models protein-ligand interactions |
| Simulation time | 100 ns | Captures conformational dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
